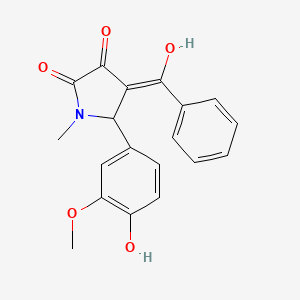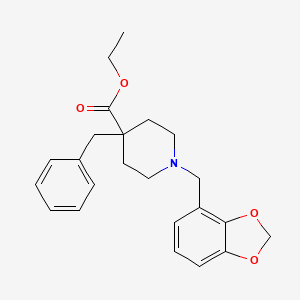![molecular formula C16H19ClN4 B4769905 2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4769905.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine
Overview
Description
2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CP-122,288, and it belongs to the class of pyrimidine derivatives. The unique chemical structure of CP-122,288 makes it an attractive candidate for drug development, as it exhibits promising pharmacological properties.
Mechanism of Action
The mechanism of action of CP-122,288 involves its ability to selectively inhibit the reuptake of serotonin in the presynaptic neuron. This leads to increased levels of serotonin in the synaptic cleft, which activates postsynaptic serotonin receptors and produces a therapeutic effect. CP-122,288 has a higher affinity for the serotonin transporter (SERT) than other neurotransmitter transporters, such as dopamine and norepinephrine transporters. This selectivity for SERT is what makes CP-122,288 a potent SSRI.
Biochemical and Physiological Effects:
CP-122,288 has been shown to produce significant biochemical and physiological effects in animal models and human subjects. In preclinical studies, CP-122,288 has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. In clinical trials, CP-122,288 has been shown to be effective in treating symptoms of anxiety and depression in humans. However, the exact biochemical and physiological effects of CP-122,288 are still being studied, and more research is needed to fully understand its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-122,288 for lab experiments is its selectivity for SERT. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Additionally, CP-122,288 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to using CP-122,288 in lab experiments. For example, its high potency and selectivity for SERT can make it difficult to differentiate its effects from other SSRIs. Additionally, the synthesis of CP-122,288 can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on CP-122,288. One area of interest is its potential for treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, more research is needed to fully understand the biochemical and physiological effects of CP-122,288, as well as its potential side effects and interactions with other drugs. Finally, the synthesis of CP-122,288 could be optimized to improve its yield and purity, making it more readily available for research purposes.
Conclusion:
In conclusion, CP-122,288 is a promising compound with potential therapeutic applications in the treatment of anxiety and depression. Its unique chemical structure and selectivity for SERT make it an attractive candidate for drug development and research purposes. While there are some limitations to using CP-122,288 in lab experiments, its potential benefits make it an important area of study for the scientific research community. Further research is needed to fully understand the biochemical and physiological effects of CP-122,288 and its potential for treating other psychiatric disorders.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, emotion, and behavior. By increasing the availability of serotonin in the brain, CP-122,288 can alleviate symptoms of anxiety and depression.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-12-10-13(2)19-16(18-12)21-8-6-20(7-9-21)15-5-3-4-14(17)11-15/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMRDDKJJVGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4769829.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B4769832.png)
![9-ethyl-3-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4769837.png)
![N-(cyanomethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4769846.png)

![4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde](/img/structure/B4769851.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4769855.png)
![N-allyl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4769863.png)
![ethyl 5-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4769869.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4769877.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4769885.png)

![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4769907.png)

